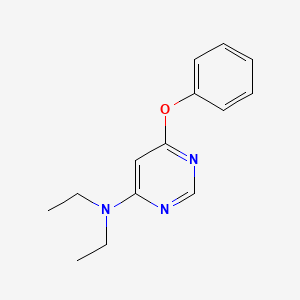

N,N-diethyl-6-phenoxypyrimidin-4-amine

Description

N,N-Diethyl-6-phenoxypyrimidin-4-amine is a pyrimidine derivative characterized by a phenoxy group at position 6 and diethylamine substituents at position 4 of the pyrimidine ring. The compound’s structure combines aromatic (phenoxy) and aliphatic (diethylamine) moieties, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N,N-diethyl-6-phenoxypyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-3-17(4-2)13-10-14(16-11-15-13)18-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUKGYNTLYICDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=NC=N1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-6-phenoxypyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine with diethylamine and phenol. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the chlorine atom with the diethylamino group. The phenoxy group is introduced through a nucleophilic aromatic substitution reaction. The reaction conditions often include heating the reactants in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-6-phenoxypyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of substituted pyrimidines with different functional groups.

Scientific Research Applications

N,N-diethyl-6-phenoxypyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-diethyl-6-phenoxypyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Below is a detailed comparison of N,N-diethyl-6-phenoxypyrimidin-4-amine with related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Effects and Structural Variations

Table 1: Substituent Comparison

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The phenoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., nitro in ), which alter reactivity and binding affinity.

- Hydrogen Bonding: Unlike compounds with hydrogen-bonding substituents (e.g., methoxy in ), the phenoxy group may participate in weaker π-π stacking or hydrophobic interactions.

Key Observations :

Physicochemical Properties

Table 3: Physical Properties Comparison

Key Observations :

- The phenoxy group increases lipophilicity (higher LogP) compared to methoxy or nitro substituents, favoring blood-brain barrier penetration.

- Diethylamine may lower melting points compared to rigid aromatic substituents (), enhancing solubility in organic solvents.

Q & A

Q. Advanced: What structural modifications of the pyrimidine core enhance target binding affinity in kinase inhibition studies?

- Methodological Answer (Basic):

Synthesis typically involves nucleophilic substitution between 6-phenoxypyrimidin-4-amine and diethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Optimization requires controlling reaction time, temperature, and stoichiometry to minimize byproducts like mono-alkylated intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield. - Methodological Answer (Advanced):

Introduce electron-withdrawing groups (e.g., fluorine) at the pyrimidine C2 position to enhance electrophilicity and binding to kinase ATP pockets. Replace the phenoxy group with bulkier aryl ethers (e.g., 3,5-dimethylphenoxy) to improve hydrophobic interactions. Confirm modifications via X-ray crystallography to assess dihedral angles between substituents and the pyrimidine plane .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Advanced: How can computational modeling predict intermolecular interactions in crystal structures?

- Methodological Answer (Basic):

Use ¹H/¹³C NMR to confirm substitution patterns (e.g., diethylamino proton shifts at δ 1.2–1.4 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 314.176). HPLC (C18 column, acetonitrile/water) assesses purity (>95%) . - Methodological Answer (Advanced):

Perform molecular docking (AutoDock Vina) to predict binding modes with biological targets (e.g., EGFR kinase). Molecular dynamics (MD) simulations (GROMACS) evaluate stability of ligand-protein complexes over 100 ns trajectories. Compare results with experimental crystallographic data (e.g., C–H⋯π interactions in co-crystals) .

Basic: How do researchers assess the compound’s biological activity in antimicrobial assays?

Q. Q. Advanced: What mechanisms underlie its antifungal activity against Candida albicans?

- Methodological Answer (Basic):

Conduct broth microdilution assays (CLSI guidelines) to determine MIC values. Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Include positive controls (e.g., fluconazole) and solvent controls (DMSO ≤1%) . - Methodological Answer (Advanced):

Use time-kill kinetics to evaluate fungicidal vs. fungistatic effects. Perform proteomic profiling (LC-MS/MS) to identify upregulated stress-response proteins (e.g., HSP90). Validate target engagement via enzyme inhibition assays (e.g., lanosterol demethylase activity) .

Basic: How should researchers resolve contradictions in bioactivity data across studies?

Q. Q. Advanced: What experimental designs mitigate batch-to-batch variability in in vitro assays?

- Methodological Answer (Basic):

Replicate assays in triplicate using independent compound batches. Standardize cell lines (ATCC authentication) and culture conditions (e.g., RPMI-1640 + 10% FBS). Perform dose-response curves (IC₅₀ calculations) with nonlinear regression analysis . - Methodological Answer (Advanced):

Apply structure-activity relationship (SAR) models to identify confounding substituents (e.g., trifluoromethyl groups altering logP). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out assay artifacts .

Basic: What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Q. Advanced: How do nanoformulations enhance bioavailability in rodent models?

- Methodological Answer (Basic):

Use co-solvent systems (e.g., 10% DMSO + 20% PEG-400 in saline) for intravenous administration. Measure solubility via shake-flask method (UV-Vis spectroscopy at λ_max 265 nm) . - Methodological Answer (Advanced):

Develop nanoparticle formulations (e.g., PLGA encapsulation via solvent evaporation). Characterize particle size (DLS: 150–200 nm) and drug loading (HPLC). Assess bioavailability in Sprague-Dawley rats via LC-MS/MS plasma pharmacokinetics .

Basic: How does the phenoxy group influence SAR in kinase inhibition?

Q. Advanced: Can QSAR models predict off-target effects against non-kinase enzymes?

- Methodological Answer (Basic):

Replace phenoxy with 4-methoxyphenyl to enhance π-stacking with kinase hinge regions. Test inhibitory activity via ADP-Glo™ kinase assays (IC₅₀ < 100 nM for Abl1) . - Methodological Answer (Advanced):

Build 3D-QSAR models (CoMFA/CoMSIA) using alignment-free descriptors. Validate against cytochrome P450 inhibition data (e.g., CYP3A4) to predict metabolic stability .

Basic: What storage conditions preserve long-term stability?

Q. Advanced: How do degradation products impact biological assay reproducibility?

- Methodological Answer (Basic):

Store at –20°C under argon in amber vials. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks . - Methodological Answer (Advanced):

Identify degradation pathways (e.g., hydrolysis of ethyl groups) using LC-QTOF-MS . Quantify genotoxic impurities (e.g., nitroso derivatives) per ICH M7 guidelines .

Basic: What challenges arise during scale-up from milligram to gram quantities?

Q. Advanced: How can continuous flow reactors improve yield in multi-step syntheses?

- Methodological Answer (Basic):

Optimize work-up procedures (e.g., liquid-liquid extraction vs. filtration) to reduce losses. Use patent literature (e.g., WO2017125891) to identify scalable protecting groups . - Methodological Answer (Advanced):

Implement flow chemistry for exothermic steps (e.g., SNAr reactions). Integrate in-line FTIR for real-time monitoring of intermediate formation .

Basic: How do researchers identify molecular targets in phenotypic screens?

Q. Advanced: What chemoproteomic approaches map off-target interactions?

- Methodological Answer (Basic):

Use thermal shift assays (CETSA) to detect target stabilization in cell lysates. Validate hits via CRISPR-Cas9 knockout of candidate genes . - Methodological Answer (Advanced):

Apply activity-based protein profiling (ABPP) with clickable probes. Analyze data via MaxQuant for label-free quantification of engaged proteins .

Basic: What safety protocols are essential for handling this compound?

Q. Advanced: How do in vitro toxicology models predict hepatotoxicity risk?

- Methodological Answer (Basic):

Follow GLP guidelines for PPE (gloves, lab coat) and fume hood use. Screen acute toxicity in HepG2 cells (MTT assay; IC₅₀ > 50 μM) . - Methodological Answer (Advanced):

Conduct high-content screening (HCS) for mitochondrial toxicity (JC-1 staining) and reactive metabolite trapping (GSH adducts via LC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.